molecular formula C26H21N3O4 B2912680 2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide CAS No. 1049187-22-5

2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide

Cat. No.: B2912680
CAS No.: 1049187-22-5
M. Wt: 439.471
InChI Key: GAPCYOKMVDLLIT-UHFFFAOYSA-N
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Description

2-(4-Benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide is a synthetic small molecule of interest in medicinal chemistry and early-stage pharmacological research. Its structure incorporates two distinct pharmacophores: a benzoylphenoxy acetamide moiety and a methoxypyridazine group linked via a phenylacetamide bridge. The methoxypyridazine unit is a recognized privileged scaffold in drug discovery, with documented derivatives showing potent biological activities, including carbonic anhydrase (CA) and cyclooxygenase-2 (COX-2) inhibition . Similarly, the acetamide functionality is a common feature in compounds with demonstrated analgesic and anti-inflammatory properties . The integrated structure suggests potential for multi-target engagement, a strategy increasingly valuable in developing therapies for complex diseases like inflammation and cancer . Researchers can utilize this compound as a core structure to explore structure-activity relationships (SAR), to develop novel inhibitors of enzymes like CA, COX, and 5-lipoxygenase (5-LOX), or as a building block in the synthesis of more complex chemical entities. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4/c1-32-25-16-15-23(28-29-25)18-7-11-21(12-8-18)27-24(30)17-33-22-13-9-20(10-14-22)26(31)19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPCYOKMVDLLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-benzoylphenoxy)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N4O3C_{24}H_{24}N_{4}O_{3}, with a molecular weight of approximately 420.47 g/mol. The compound features a benzoyl group and a methoxypyridazine moiety, which are crucial for its biological activity.

Research indicates that compounds similar to this compound may exhibit diverse biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives in this chemical class act as inhibitors of specific enzymes involved in disease pathways, such as kinases or proteases.
  • Modulation of Cell Signaling Pathways : These compounds can influence signaling pathways critical for cell proliferation and apoptosis, potentially leading to therapeutic effects in cancer treatment.
  • Antioxidant Properties : Some studies suggest that similar compounds possess antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Activity

A significant area of research has focused on the anticancer potential of related compounds. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The mechanism often involves the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 .

Inhibitory Effects on Osteoclastogenesis

Another notable biological activity is the inhibition of osteoclastogenesis. Research on related compounds has demonstrated that they can effectively suppress the formation and activity of osteoclasts, which are responsible for bone resorption. This property is particularly valuable in treating osteoporosis and other bone-related disorders .

Study 1: Anticancer Efficacy

In a study assessing the cytotoxic effects of various acetamide derivatives, it was found that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value indicating effective cell death at low concentrations. The study highlighted the compound's ability to activate apoptotic pathways, making it a candidate for further development as an anticancer agent .

Study 2: Osteoclast Inhibition

Another research effort explored the effects of similar acetamides on osteoclast differentiation. The findings suggested that these compounds could modulate key signaling pathways involved in osteoclastogenesis, thereby preventing bone loss in vivo models. This positions them as potential therapeutic agents for conditions such as osteoporosis .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Anticancer (MCF-7 cells)Induction of apoptosis
Osteoclastogenesis inhibitionModulation of RANKL signaling
Antioxidant propertiesScavenging reactive oxygen species

Scientific Research Applications

Potential Applications

The potential applications of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide are diverse:

  • Medicinal Chemistry: Due to its unique structural features, the compound is being explored for potential use in developing new therapeutic agents.
  • Anticancer Properties: Preliminary studies suggest that it exhibits significant biological activity, particularly in the realm of anticancer properties.
  • Antimicrobial Properties: Preliminary studies suggest that it exhibits significant biological activity, particularly in the realm of antimicrobial properties.

Interaction Studies

Interaction studies are crucial for understanding how 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide affects biological systems. Preliminary investigations may focus on:

  • Quantifying interactions
  • Biological effects

Such studies often employ techniques like molecular docking simulations and in vitro assays to quantify interactions and biological effects.

Structural Comparison

Several compounds share structural features with 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide:

Compound NameStructural FeaturesBiological Activity
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazolidin-3-yl)acetamideIsoindoline and thiazolidineAnticonvulsant activity
1,2,4-Triazole derivativesTriazole ring systemAntimicrobial and anticancer properties
Thiazole-based compoundsThiazole ring with various substitutionsAntimicrobial properties

Comparison with Similar Compounds

Pharmacological Activity

  • Analgesic/Anti-nociceptive Activity: Compound 37 (piperazinylsulfonylphenylacetamide) demonstrated anti-hypernociceptive effects comparable to paracetamol, suggesting that sulfonamide and piperazine substitutions enhance activity in pain models . The target compound lacks direct sulfonamide groups but includes a benzoylphenoxy group, which may confer distinct receptor-binding properties.
  • The target compound’s pyridazinyl group may similarly modulate enzymatic activity but requires empirical validation.
  • Structural Flexibility : The ethoxyphenyl-pyridazinyl analog (CAS 941983-30-8) highlights the importance of alkoxy groups (e.g., methoxy, ethoxy) in optimizing pharmacokinetics, as these groups influence solubility and metabolic stability .

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